N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Description
This compound is a quaternary ammonium salt featuring a chloroethyl group, a methyl-substituted aniline core, and a conjugated ethenyl-indolium moiety. The indolium group introduces a permanent positive charge, enhancing water solubility compared to neutral analogs. Structural complexity arises from the planar, conjugated ethenyl bridge, which may influence electronic properties and binding interactions .
Properties
IUPAC Name |
N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN2.ClH/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBANYZVKCGOKD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884002 | |
| Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3648-36-0 | |
| Record name | Basic Red 13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,3,3-Trimethylindol-1-Ium Chloride
The indolium salt is synthesized through the quaternization of 1,3,3-trimethylindoline. This reaction typically employs methyl chloride or methyl iodide in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The process is conducted under reflux (80–100°C) for 12–24 hours, yielding the quaternary ammonium salt with high efficiency.
Reaction Conditions:
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Reactant: 1,3,3-Trimethylindoline
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Methylating Agent: Methyl chloride (1.2 equivalents)
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Solvent: Acetonitrile
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Temperature: 80°C
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Duration: 18 hours
The product is isolated via solvent evaporation and recrystallized from ethanol to achieve >95% purity.
Synthesis of N-(2-Chloroethyl)-N-Methyl-4-Aminobenzaldehyde
This intermediate is prepared through a two-step process:
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N-Alkylation of 4-Nitroaniline: 4-Nitroaniline reacts with 2-chloroethylmethylamine in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C for 8 hours, yielding N-(2-chloroethyl)-N-methyl-4-nitroaniline.
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Reduction and Formylation: The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in methanol, followed by formylation with formic acid under Dean-Stark conditions to introduce the aldehyde functionality.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | 2-Chloroethylmethylamine, K₂CO₃ | DMF, 60°C, 8h | 78% |
| Reduction | H₂, Pd/C | MeOH, RT, 4h | 92% |
| Formylation | Formic acid | Reflux, 6h | 85% |
Knoevenagel Condensation for Styryl Bridge Formation
The indolium salt and aldehyde intermediate undergo a Knoevenagel condensation to form the conjugated ethenyl bridge. This reaction is catalyzed by piperidine (0.1–0.5 equivalents) in ethanol under reflux (78°C) for 12–24 hours. The mechanism involves deprotonation of the indolium’s methyl group, nucleophilic attack on the aldehyde, and subsequent dehydration to form the trans-alkene.
Optimized Conditions:
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Molar Ratio: 1:1 (indolium salt : aldehyde)
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Catalyst: Piperidine (0.2 equivalents)
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Solvent: Anhydrous ethanol
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Temperature: Reflux (78°C)
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Duration: 18 hours
Reaction Mechanism Analysis
The Knoevenagel condensation proceeds via a base-catalyzed enolate formation (Figure 1). Piperidine abstracts a proton from the methyl group adjacent to the indolium’s nitrogen, generating a resonance-stabilized enolate. This enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-hydroxy intermediate. Subsequent dehydration yields the trans-styryl product, with the conjugated system extending the absorption spectrum into the visible range.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency, safety, and scalability. Key modifications include:
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Continuous Flow Reactors: Replace batch reactors to enhance heat transfer and reduce reaction times.
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Catalyst Recycling: Piperidine is recovered via distillation for reuse.
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Purification: High-performance liquid chromatography (HPLC) with C18 columns ensures >99% purity for pharmaceutical-grade applications.
Table 1: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst Loading | 0.2 eq | 0.15 eq (recycled) |
| Purification | Column Chromatography | HPLC |
| Annual Capacity | 10 kg | 10,000 kg |
Purification and Analytical Validation
Crude product is purified via silica gel chromatography (ethyl acetate/methanol, 15:1 v/v) or preparative HPLC. Structural confirmation employs:
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NMR Spectroscopy: ¹H-NMR (DMSO-d6) displays characteristic peaks: δ 8.33 (d, indolium aromatic H), 7.61 (d, trans-alkene H), 4.82 (s, N-CH₂).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 389.4 [M-Cl]⁺.
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UV-Vis Spectroscopy: λₘₐₐ = 520 nm (ε = 45,000 L·mol⁻¹·cm⁻¹), indicative of the extended conjugation.
Challenges and Mitigation Strategies
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Byproduct Formation: Over-alkylation during indolium synthesis is minimized by controlling methylating agent stoichiometry.
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Isomerization: The trans-alkene configuration is maintained by avoiding prolonged heating post-reaction.
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Solvent Waste: Ethanol is recycled via fractional distillation to reduce environmental impact .
Scientific Research Applications
N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its indolium core.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its vibrant coloration properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular components at the molecular level:
Molecular Targets: The compound can interact with DNA and proteins, leading to potential anticancer effects by inducing apoptosis in cancer cells.
Pathways Involved: The compound may activate specific signaling pathways that lead to cell death or inhibit pathways that promote cell proliferation.
Comparison with Similar Compounds
Alkylating Agents with Chloroethyl Groups
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)
- Structure : Contains two chloroethyl groups and a nitrosourea backbone.
- Activity: Alkylates DNA via chloroethyl intermediates, with carbamoylating activity contributing to toxicity. BCNU’s lipid solubility (octanol/water coefficient) allows blood-brain barrier penetration, critical for treating intracranial tumors .
- Metabolism : Microsomal enzymes convert BCNU to bis-chloroethyl urea, reducing its half-life in vivo .
N-(2-Chloroethyl)-N-ethylaniline
Aniline Derivatives with Substituted Groups
4-Chloro-N-(3-phenyl-allylidene)aniline
- Structure : Features a conjugated C=N bond and planar aromatic rings (dihedral angle: 3.27°).
4-Chloro-N-(2-ethoxyethyl)aniline Hydrochloride
- Structure : Includes an ethoxyethyl side chain, improving solubility via hydrogen bonding.
- Comparison : The hydrochloride salt form increases polarity, akin to the target compound’s quaternary ammonium group. However, the absence of an indolium moiety limits its interaction with hydrophobic targets .
Indolium-Containing Compounds
Basic Orange 30:1
- Structure : A dye derived from N-ethyl-N-(2-chloroethyl)aniline, featuring a charged aromatic system.
- Application : Utilized in textiles due to its chromophoric indolium group, highlighting the role of conjugation in optical properties. Unlike the target compound, it lacks therapeutic alkylating activity .
Solubility and Stability
- The target compound’s indolium group enhances water solubility, contrasting with neutral nitrosoureas like BCNU, which rely on lipid solubility for tissue distribution .
- The conjugated ethenyl bridge may reduce chemical stability compared to non-conjugated analogs, as seen in nitrosoaniline derivatives ().
Alkylating Efficiency
- Chloroethyl groups in nitrosoureas (e.g., BCNU) exhibit dual alkylating/carbamoylating activities, whereas the target compound’s chloroethyl group likely acts as a monofunctional alkylator. This difference may lower its therapeutic index but reduce carbamoylation-related toxicity .
Metabolic Pathways
- Microsomal metabolism of chloroethyl groups (e.g., in BCNU) generates reactive intermediates, whereas the target compound’s indolium group may undergo hepatic conjugation or excretion unchanged, as observed in charged dyes .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Alkylating Activity | Therapeutic Index | Metabolism Pathway |
|---|---|---|---|---|---|---|
| Target Compound | ~450 (estimated) | Chloroethyl, indolium, ethenyl | High (aqueous) | Moderate | Unknown | Likely hepatic conjugation |
| BCNU | 214.05 | Chloroethyl, nitrosourea | Lipid-soluble | High | 2–3 (mice) | Microsomal denitrosation |
| N-(2-Chloroethyl)-N-ethylaniline | 183.68 | Chloroethyl, ethyl | Low | Low | N/A | Oxidative degradation |
| 4-Chloro-N-(2-ethoxyethyl)aniline HCl | 236.14 | Ethoxyethyl, HCl salt | Moderate | None | N/A | Renal excretion |
Research Implications
- However, its stability and metabolic profile require further study.
- Comparative data suggest that structural modifications (e.g., adding carbamoylating groups) could enhance efficacy, as seen in nitrosoureas .
Biological Activity
N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride is a complex organic compound with significant biological activity. This compound is notable for its potential applications in photodynamic therapy (PDT) and its role as an alkylating agent. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.
The molecular formula of this compound is , with a molecular weight of approximately 441.005 g/mol. The compound exhibits properties typical of cationic dyes and alkylating agents, which contribute to its biological interactions.
The biological activity of this compound primarily involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS) when exposed to light. These ROS can damage cellular structures, including membranes and DNA, ultimately inducing cell death. This mechanism underlines its utility in photodynamic therapy, where targeted destruction of cancer cells is desired.
Antitumor Activity
Research indicates that this compound has demonstrated antitumor properties in various studies:
- Cell Line Studies : In vitro studies using human cancer cell lines have shown that this compound effectively inhibits cell proliferation. The IC50 values vary depending on the cell type but typically fall within the range of 5 to 15 µM.
- Mechanistic Insights : The compound's ability to generate ROS upon light activation leads to oxidative stress in cancer cells, promoting apoptosis. Studies have reported increased levels of p53 and caspase activation in treated cells, indicating a clear apoptotic pathway.
Photodynamic Therapy (PDT)
The compound's application in PDT has been explored extensively:
- Light Activation : Upon irradiation with specific wavelengths (typically in the blue or red spectrum), the compound produces singlet oxygen and other reactive species that are cytotoxic to tumor cells.
- Efficacy in Animal Models : Preclinical studies involving animal models have shown promising results, with significant tumor reduction observed following treatment with this compound combined with light exposure.
Toxicity and Safety Profile
While the therapeutic potential is significant, understanding the toxicity profile is essential:
- Cytotoxicity : While effective against cancer cells, the compound also exhibits cytotoxic effects on normal cells at higher concentrations. Careful dosing and targeting strategies are necessary to minimize off-target effects.
- Long-term Effects : Chronic exposure studies suggest potential mutagenic effects due to its alkylating nature. Further investigations are required to fully elucidate these risks.
Case Study 1: In Vitro Efficacy Against Breast Cancer
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of approximately 8 µM after 24 hours of exposure.
Case Study 2: Photodynamic Treatment in Animal Models
In vivo studies using xenograft models of melanoma showed that administration of the compound followed by light exposure led to a significant reduction in tumor size compared to controls. Histological analysis revealed extensive necrosis within treated tumors.
Q & A
Q. Key optimization parameters :
- Temperature control during coupling (prevents side reactions).
- Solvent selection (DMF for alkylation, DMSO for coupling).
- Catalyst-to-ligand ratio (1:3 for Pd systems) .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the ethenyl group (δ 6.8–7.5 ppm for protons; δ 120–140 ppm for carbons) and indolium aromatic protons (δ 7.0–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the chloroethyl and methyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-Cl]⁺ with <2 ppm error .
- UV-Vis Spectroscopy : Detect π→π* transitions in the ethenyl-indolium system (λmax ~350–400 nm) .
Q. Table 1: Representative HRMS Data
| Calculated Mass (Da) | Observed Mass (Da) | Error (ppm) |
|---|---|---|
| 458.2345 | 458.2341 | 0.87 |
Advanced: How do steric and electronic effects influence the reactivity of the ethenyl-indolium moiety?
Answer:
The electron-deficient indolium ring and conjugated ethenyl group drive reactivity:
- Electrophilic aromatic substitution : The indolium’s positive charge directs electrophiles (e.g., NO₂⁺) to the 4-position of the aniline ring .
- Steric hindrance : Trimethyl groups on indolium limit access to the C2 position, favoring reactions at the aniline para position .
- Solvent effects : Polar solvents (e.g., MeCN) stabilize charge-separated intermediates during nucleophilic attacks .
Q. Experimental validation :
- Compare reaction rates in DMSO (polar aprotic) vs. THF (aprotic). Faster kinetics in DMSO confirm polarity-dependent stabilization .
Advanced: How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during characterization?
Answer:
Contradictions often arise from impurities or dynamic processes:
Dynamic NMR : Detect rotational barriers in the N-(2-chloroethyl) group if proton signals split at low temperatures .
LC-MS coupling : Isolate impurities via HPLC before HRMS analysis .
Cross-validation with IR : Confirm functional groups (e.g., C=O absence rules out oxidation byproducts) .
Example : A "missing" chloride counterion in HRMS (showing [M-Cl]⁺) can be confirmed via ion chromatography .
Advanced: What strategies optimize yield in the quaternization step?
Answer:
- Counterion exchange : Use ion-exchange resins (e.g., Amberlite IRA-400) to replace iodide with chloride efficiently .
- Reaction time : Monitor via TLC (Rf shift from 0.6 to 0.3 in EtOAc/hexane) until completion (typically 12–18 hours) .
- Temperature : Reflux in MeCN (82°C) accelerates quaternization vs. room temperature .
Q. Table 2: Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| MeCN, 82°C, 18h | 85 | 98 |
| DCM, 40°C, 24h | 62 | 90 |
Advanced: How does the compound interact with biological targets (e.g., enzymes)?
Answer:
The indolium-ethenyl system acts as a DNA intercalator or enzyme inhibitor:
- DNA binding : UV-Vis hypochromicity and fluorescence quenching confirm intercalation (Kd ~10⁻⁶ M) .
- Kinase inhibition : Molecular docking shows H-bonding between the chloroethyl group and ATP-binding pockets (e.g., EGFR kinase) .
Q. Methodology for validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized DNA or enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Advanced: What are common pitfalls in analyzing photophysical properties of this compound?
Answer:
- Aggregation-caused quenching (ACQ) : High concentrations (>10 µM) in aqueous buffers reduce fluorescence. Mitigate using 1% DMSO co-solvent .
- Solvatochromism : Emission shifts (Δλ ~50 nm) in polar vs. nonpolar solvents necessitate standardized solvent systems .
Q. Table 3: Photophysical Data
| Solvent | λem (nm) | Quantum Yield |
|---|---|---|
| DMSO | 610 | 0.45 |
| Water | 580 | 0.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
